molecular formula C16H18O6 B14299844 1,1'-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) CAS No. 114649-82-0

1,1'-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione)

Cat. No.: B14299844
CAS No.: 114649-82-0
M. Wt: 306.31 g/mol
InChI Key: RYPSLZJHBCZQJG-UHFFFAOYSA-N
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Description

1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) is a bifunctional carbonyl compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and two pentane-1,3-dione groups attached to a phenylene ring. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) typically involves the acetylation of resorcinol in the presence of zinc chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

Resorcinol+2Acetyl chlorideZnCl21,1(4,6Dihydroxy1,3phenylene)di(pentane-1,3-dione)\text{Resorcinol} + 2 \text{Acetyl chloride} \xrightarrow{\text{ZnCl}_2} 1,1'-(4,6-\text{Dihydroxy}-1,3-\text{phenylene})\text{di(pentane-1,3-dione)} Resorcinol+2Acetyl chlorideZnCl2​​1,1′−(4,6−Dihydroxy−1,3−phenylene)di(pentane-1,3-dione)

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form complexes with metal ions and participate in redox reactions. These interactions can modulate enzyme activity, influence cellular processes, and contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) is unique due to its combination of hydroxyl and pentane-1,3-dione groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial contexts.

Properties

114649-82-0

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

1-[2,4-dihydroxy-5-(3-oxopentanoyl)phenyl]pentane-1,3-dione

InChI

InChI=1S/C16H18O6/c1-3-9(17)5-13(19)11-7-12(16(22)8-15(11)21)14(20)6-10(18)4-2/h7-8,21-22H,3-6H2,1-2H3

InChI Key

RYPSLZJHBCZQJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC(=C(C=C1O)O)C(=O)CC(=O)CC

Origin of Product

United States

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